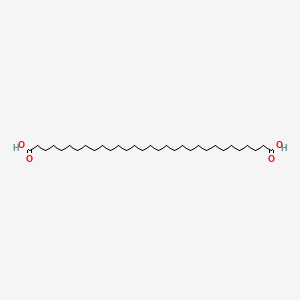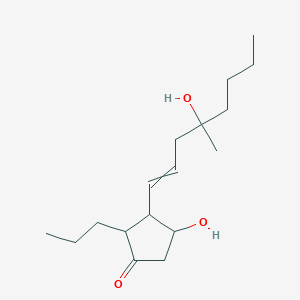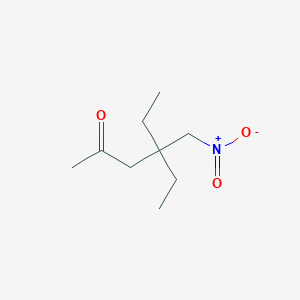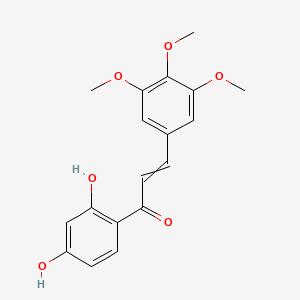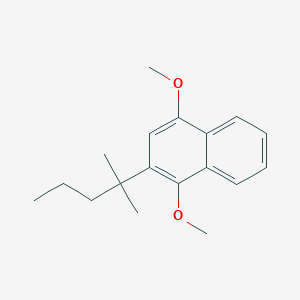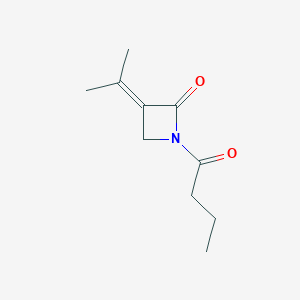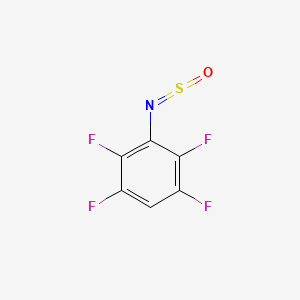![molecular formula C8H17NO3Si B14322224 3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one CAS No. 112077-11-9](/img/structure/B14322224.png)
3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one is a chemical compound that features a unique combination of an oxazolidinone ring and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one typically involves the reaction of 1,3-oxazolidin-2-one with a trimethylsilylating agent. One common method is the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties.
Material Science: It is used in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The oxazolidinone ring can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trimethylsilyl)oxazolidin-2-one
- 2-Ethyl 1,3-bis(trimethylsilyl) 2-((trimethylsilyl)oxy)propane-1,2,3-tricarboxylate
- Methyltris(trimethylsiloxy)silane
Uniqueness
3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one is unique due to the presence of both the oxazolidinone ring and the trimethylsilyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
112077-11-9 |
|---|---|
Fórmula molecular |
C8H17NO3Si |
Peso molecular |
203.31 g/mol |
Nombre IUPAC |
3-(1-trimethylsilyloxyethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H17NO3Si/c1-7(12-13(2,3)4)9-5-6-11-8(9)10/h7H,5-6H2,1-4H3 |
Clave InChI |
QNDYEIRGNKNWRL-UHFFFAOYSA-N |
SMILES canónico |
CC(N1CCOC1=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


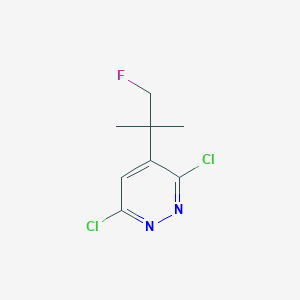

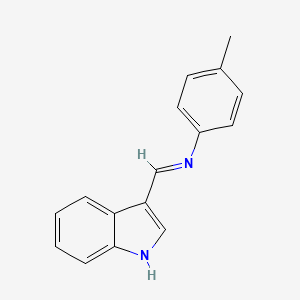

![2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol](/img/structure/B14322175.png)


